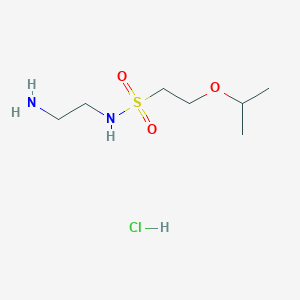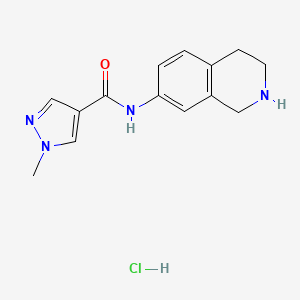![molecular formula C16H19N3O3 B7639089 3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid, also known as PPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPAC is a nonsteroidal anti-inflammatory drug (NSAID) that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid has been investigated for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the treatment of inflammation-related diseases such as arthritis. This compound has been shown to have anti-inflammatory properties that can help reduce inflammation and pain in patients suffering from arthritis.
Mécanisme D'action
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a crucial role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have analgesic, antipyretic, and antiplatelet effects. This compound has also been shown to have a low risk of gastrointestinal side effects compared to other NSAIDs.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid has several advantages for lab experiments, including its low cost and easy availability. This compound is also relatively stable and has a long shelf life, making it suitable for long-term experiments. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on 3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the investigation of the potential applications of this compound in other fields, such as cancer research and neurology. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid is synthesized through a multi-step chemical reaction process, starting from commercially available starting materials. The synthesis method involves the reaction of 3-phenylpropanoic acid with thionyl chloride, followed by the reaction with propyl hydrazine to form 3-phenyl-3-propylhydrazinepropanoic acid. The final step involves the reaction of the intermediate product with acetic anhydride and acetic acid to form this compound.
Propriétés
IUPAC Name |
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-6-12-9-14(19-18-12)16(22)17-13(10-15(20)21)11-7-4-3-5-8-11/h3-5,7-9,13H,2,6,10H2,1H3,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVIMPSUPLBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)
![3-[1-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7639021.png)

![4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7639035.png)

![N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B7639042.png)
![5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile](/img/structure/B7639058.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)
![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)

![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)